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molecular formula C14H12O B1202907 9-Methyl-9h-fluoren-9-ol CAS No. 6311-22-4

9-Methyl-9h-fluoren-9-ol

Cat. No. B1202907
M. Wt: 196.24 g/mol
InChI Key: ZMXJQEIJNHMYDY-UHFFFAOYSA-N
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Patent
US09290589B2

Procedure details

In a glovebox, in a 50 mL round bottom flask, 9H-fluorene-9-one (5.458 g, 30.3 mmol) was dissolved in 20 mL of THF and cooled to 0° C. for 30 minutes. MeMgBr (1.2 eq.) was then slowly added via syringe while stirring. A slurry formed once all of the Grignard was added. The reaction was allowed to stir for 48 hours. The flask was then removed from the glovebox and 4 mL of 2M NaOH were added. The mixture was washed with brine and the organic portion collected and dried over MgSO4, filtered and the volatiles removed under a N2 stream. NMR of the resultant yellow solid showed pure 9-methyl-9H-fluoren-9-ol. Yield is 5.67 g (95 wt %).
Quantity
5.458 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=[O:14])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:15][Mg+].[Br-]>C1COCC1>[CH3:15][C:12]1([OH:14])[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
5.458 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slurry formed once all of the Grignard
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to stir for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The flask was then removed from the glovebox and 4 mL of 2M NaOH
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The mixture was washed with brine
CUSTOM
Type
CUSTOM
Details
the organic portion collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed under a N2 stream

Outcomes

Product
Name
Type
Smiles
CC1(C2=CC=CC=C2C=2C=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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